molecular formula C10H16BrN3 B13301536 3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13301536
M. Wt: 258.16 g/mol
InChI Key: BZYRTQATFZFTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative with a methyl group at position 7 and a propyl group at position 2. Its molecular formula is C₁₁H₁₆BrN₃ (based on analogs in ), and it is characterized by a partially saturated bicyclic structure. The bromine substituent at position 3 enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-7-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-3-4-8-9(11)10-12-6-5-7(2)14(10)13-8/h7,12H,3-6H2,1-2H3

InChI Key

BZYRTQATFZFTCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(CCNC2=C1Br)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-2-propylpyrazole and 4,6-dichloropyrimidine .

Cyclization Reaction

  • The key step in the synthesis is the cyclization reaction, where the pyrazole and pyrimidine moieties are fused together. This is usually achieved by heating the starting materials in the presence of a suitable base, such as potassium carbonate , in a polar aprotic solvent like dimethylformamide (DMF) .

Substitution Reaction

  • The final step involves the introduction of the methyl group at the 7th position. This can be accomplished through a nucleophilic substitution reaction using methyl iodide and a strong base like sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation

  • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.

Substitution

  • The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols , under appropriate conditions.

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight
This compound 1693589-15-9 C10H16BrN3 258.16 g/mol
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 877173-84-7 C6H3BrClN3 232.47 g/mol
3-Bromopyrazolo[1,5-a]pyrimidine 55405-67-9 C6H4BrN3 204.02 g/mol

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may inhibit kinase enzymes by competing with ATP for binding to the active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine at position 3 (as in the target compound) facilitates Suzuki-Miyaura cross-coupling, whereas bromine at position 6 (e.g., 6-bromo-3-methyl derivative) limits reactivity due to steric and electronic factors .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at position 7 () significantly increases electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions .

Comparison with Other Derivatives :

  • Chlorinated Analogs : 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine () requires harsher conditions (e.g., NBS bromination) due to reduced leaving-group ability of chlorine .
  • Aminated Derivatives : 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () is synthesized via reductive amination, highlighting the versatility of brominated precursors .

Biological Activity

3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure includes a bromine atom at the 3rd position, a methyl group at the 7th position, and a propyl group at the 2nd position. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to other compounds in the same class .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells, indicating potent anti-proliferative activity .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key cellular pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies indicate that it is effective against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 to 0.25 μg/mL against certain pathogens .
  • Biofilm Inhibition : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .

Summary of Biological Activities

Biological Activity Effect IC50/MIC Values
AnticancerCytotoxicity against MCF-7 and HCT-11645–97 nM
AntimicrobialInhibition of bacterial growthMIC: 0.22–0.25 μg/mL

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Effectiveness

In a separate investigation focused on antimicrobial properties, researchers evaluated the compound's effectiveness against Staphylococcus aureus. The study revealed that treatment with the compound significantly reduced bacterial counts and inhibited biofilm formation compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-7-methyl-2-propyl-pyrazolo[1,5-a]pyrimidine, and how do reaction conditions affect yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 3-bromo-2-propylpyrazole with substituted pyrimidine precursors. Key steps include halogenation and alkylation under controlled conditions. For example, using NaH in dry DMF with iodomethane at 0°C achieves methylation with 88% yield (method A in ). Optimization of solvent (e.g., dichloromethane vs. ethanol) and temperature (reflux vs. room temperature) significantly impacts purity and yield .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl at δ 1.2–1.5 ppm) and carbon frameworks (e.g., pyrimidine carbons at δ 150–160 ppm).
  • Mass Spectrometry : Confirms molecular weight (e.g., EI-MS m/z 247 [M+]) and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Cross-referencing with analogous compounds ( ) ensures accuracy .

Q. How does the substitution pattern influence physicochemical properties?

  • Substituent Effects :

  • The 3-bromo group enhances electrophilicity for nucleophilic substitutions (e.g., SNAr reactions).
  • The 2-propyl group increases lipophilicity (logP ~2.8), while the 7-methyl group stabilizes ring conformation via steric effects. Comparative studies with non-brominated analogs () show reduced solubility in polar solvents .

Advanced Research Questions

Q. How can contradictory reports on kinase inhibition efficacy be resolved?

  • Experimental Design :

Assay Standardization : Use isoform-specific kinase assays (e.g., CDK2 vs. EGFR) to avoid off-target effects.

Structural Analysis : Co-crystallization studies (as in ) reveal binding modes; for example, the bromine may clash with hydrophobic pockets in certain kinases.

Dose-Response Curves : Re-evaluate IC50 values under consistent ATP concentrations (e.g., 10 μM vs. 100 μM) .

Q. What strategies improve regioselectivity in substitutions at the 3-bromo position?

  • Optimization Approaches :

  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) enhances selectivity over radical pathways.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, reducing byproducts. demonstrates 76% yield for bromination using NBS in CH2Cl2 .
    • Data Table :
Reaction TypeCatalystSolventYield (%)Reference
Suzuki CouplingPd(PPh3)4DMF/H2O65
Nucleophilic SubstitutionNoneCH2Cl276

Q. How do modifications at the 7-methyl or 2-propyl positions affect bioavailability?

  • Metabolic Studies :

  • 7-Methyl Replacement : Fluorination (e.g., 7-CF3 analogs in ) increases metabolic stability (t1/2 from 2.1 to 4.8 hrs in hepatic microsomes).
  • 2-Propyl Optimization : Shorter chains (ethyl) improve aqueous solubility (2.3 mg/mL vs. 0.9 mg/mL for propyl), while longer chains (butyl) enhance membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological activity (e.g., IC50 variability) may arise from assay conditions (e.g., serum concentration, cell line variability). Replicate studies under GLP standards are advised .
  • Synthetic Pitfalls : Trace moisture during NaH-mediated reactions ( ) can reduce yields by 20–30%; strict anhydrous conditions are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.